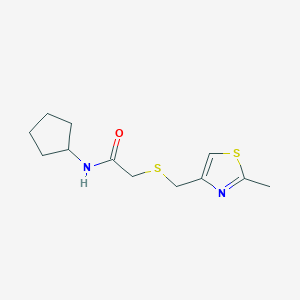
n-Cyclopentyl-2-(((2-methylthiazol-4-yl)methyl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Cyclopentyl-2-(((2-methylthiazol-4-yl)methyl)thio)acetamide is a chemical compound with the molecular formula C12H18N2OS2 and a molecular weight of 270.41 g/mol . This compound is characterized by the presence of a cyclopentyl group, a thiazole ring, and a thioacetamide moiety, making it a unique structure in the realm of organic chemistry.
Méthodes De Préparation
Analyse Des Réactions Chimiques
n-Cyclopentyl-2-(((2-methylthiazol-4-yl)methyl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the thioacetamide group to an amine.
Applications De Recherche Scientifique
n-Cyclopentyl-2-(((2-methylthiazol-4-yl)methyl)thio)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of n-Cyclopentyl-2-(((2-methylthiazol-4-yl)methyl)thio)acetamide involves its interaction with specific molecular targets and pathways. For instance, thiazole derivatives are known to inhibit matrix metalloproteinases, kinases, and anti-apoptotic BCL2 family proteins, which are crucial in cancer cell proliferation and survival . The compound’s unique structure allows it to bind to these targets effectively, disrupting their normal function and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
n-Cyclopentyl-2-(((2-methylthiazol-4-yl)methyl)thio)acetamide can be compared with other thiazole derivatives, such as:
N-[4-(2-methylthiazol-4-yl)acetamide]: Similar in structure but lacks the cyclopentyl group, which may affect its biological activity.
2-(2-methylthiazol-4-yl)ethylamine: Contains a thiazole ring but differs in the functional groups attached, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities .
Propriétés
Formule moléculaire |
C12H18N2OS2 |
|---|---|
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
N-cyclopentyl-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C12H18N2OS2/c1-9-13-11(7-17-9)6-16-8-12(15)14-10-4-2-3-5-10/h7,10H,2-6,8H2,1H3,(H,14,15) |
Clé InChI |
UHHFEVSFVLPWTE-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CS1)CSCC(=O)NC2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


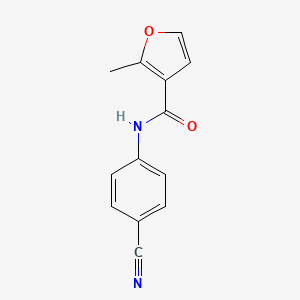
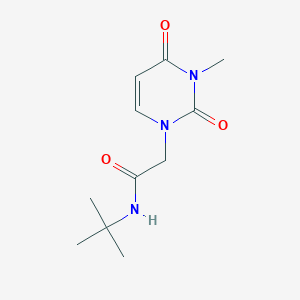
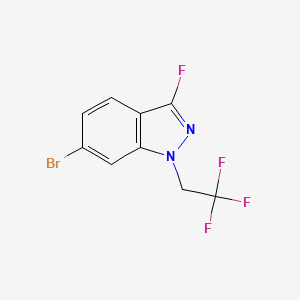
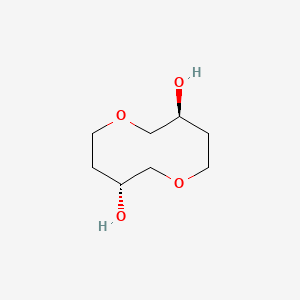
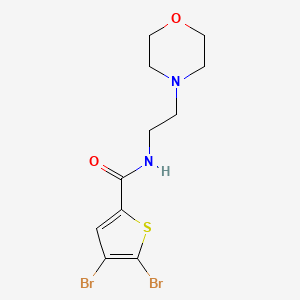
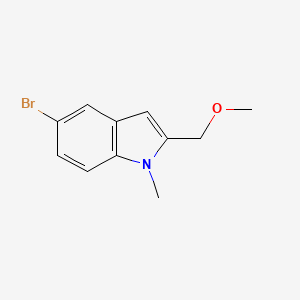
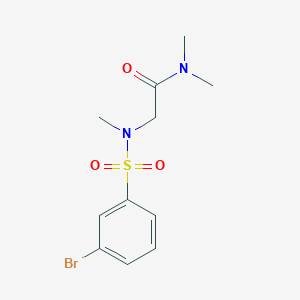
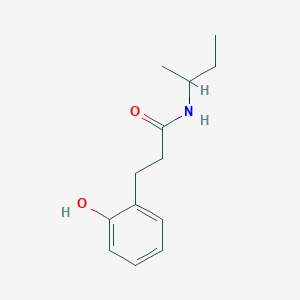
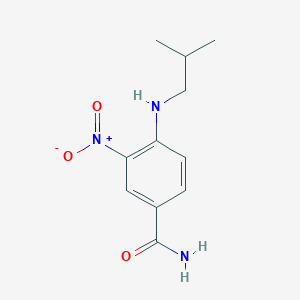
![3,6-Dichloro-N-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14906577.png)

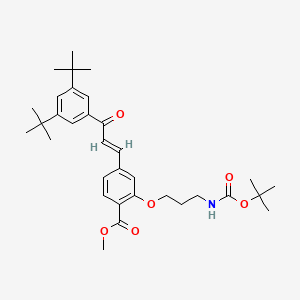

![8-Bromo-6-chloro-3-isopropylimidazo[1,2-b]pyridazine](/img/structure/B14906596.png)
